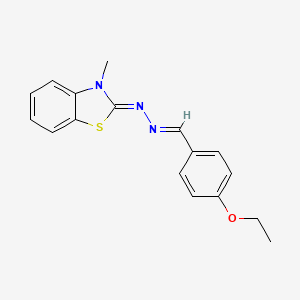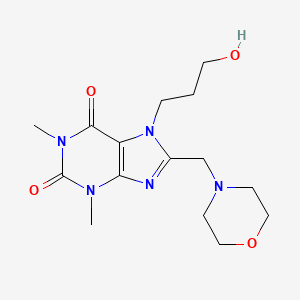
4-ethoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazones are a class of organic compounds characterized by the presence of a hydrazone group (-NHN=CH-). They are known for their diverse chemical properties and wide range of applications in synthetic chemistry, including as intermediates in the synthesis of other organic compounds, ligands in coordination chemistry, and potential pharmacological agents.
Synthesis Analysis
Hydrazones are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This reaction involves the nucleophilic addition of the -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water to form the hydrazone linkage. The synthesis conditions, such as solvent, temperature, and catalysts, can significantly influence the yield and purity of the hydrazones produced (Wei & Wang, 2011).
Molecular Structure Analysis
Hydrazones exhibit a variety of molecular structures, largely influenced by the nature of the substituents on the hydrazone group. Single crystal X-ray diffraction studies reveal that hydrazones can adopt different configurations around the C=N double bond, with the E configuration being more common due to its lower energy compared to the Z configuration. Intermolecular hydrogen bonding and π-π stacking interactions are often observed in the crystal structures of hydrazones, contributing to their stability (Tang, 2010).
Chemical Reactions and Properties
Hydrazones participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidations. Their chemical behavior is significantly influenced by the substituents on the nitrogen atoms and the carbon atom of the hydrazone group. For instance, hydrazones containing electron-withdrawing groups are more susceptible to nucleophilic attacks, while those with electron-donating groups exhibit enhanced stability (Ghorbanloo & Maleki Alamooti, 2017).
Physical Properties Analysis
The physical properties of hydrazones, such as melting point, solubility, and crystallinity, vary widely depending on their molecular structure. Hydrazones with more extensive conjugation and planarity tend to have higher melting points and greater crystallinity due to stronger intermolecular forces. Solubility is influenced by the polarity and hydrogen bonding capability of the substituents attached to the hydrazone group (Baughman et al., 2004).
Chemical Properties Analysis
Hydrazones display a wide range of chemical properties, including redox behavior, coordination to metals, and reactivity towards various electrophiles and nucleophiles. Their ability to act as ligands in coordination compounds is particularly noteworthy, with many hydrazones forming stable complexes with transition metals. These complexes often exhibit interesting optical, magnetic, and catalytic properties (Hosny et al., 2010).
属性
IUPAC Name |
(E)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)12-18-19-17-20(2)15-6-4-5-7-16(15)22-17/h4-12H,3H2,1-2H3/b18-12+,19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAGLCINJTKHF-LFQOXGNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C\2/N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)



![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)